molecular formula C61H100N18O25 B589995 Galanin Message Associated Peptide (44-59) amide CAS No. 125455-59-6

Galanin Message Associated Peptide (44-59) amide

Cat. No.: B589995
CAS No.: 125455-59-6
M. Wt: 1485.572
InChI Key: MGNOHLGJTBBOLL-FBZPBABGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin Message Associated Peptide (44-59) amide is a synthetic peptide fragment derived from the C-terminal region of the full-length Galanin Message-Associated Peptide (GMAP). GMAP is a 59-amino acid peptide produced from the same precursor, preprogalanin, as the neuropeptide galanin . While the mature galanin peptide is located at the N-terminus of the precursor, GMAP constitutes the C-terminal portion . This specific fragment, GMAP (44-59) amide, corresponds to the final 16 amino acids of the GMAP sequence and is C-terminally amidated to enhance its stability . Research into the broader galanin family of peptides, which includes galanin, GMAP, galanin-like peptide (GALP), and alarin, has revealed their involvement in a wide range of physiological functions, particularly within the neuroendocrine axis and central nervous system . Early studies on GMAP fragments indicated that while the core antimicrobial activity of GMAP was localized to a mid-section region (GMAP (16-41)), the (44-59) fragment did not display significant growth-inhibiting activity against pathogens like Candida albicans . Furthermore, binding studies have shown that GMAP (44-59) has low affinity for the known galanin receptor subtypes (GalR1-3) . Consequently, the specific biological function and molecular targets of the GMAP (44-59) fragment remain an active area of scientific investigation. Researchers utilize this peptide as a tool to delineate the structure-activity relationships within the GMAP molecule and to explore potential novel functions distinct from those of galanin or other GMAP fragments. It is presented for continued study in areas such as neuroanatomy, neuroendocrinology, and peptide signaling. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100N18O25/c1-27(2)18-32(62)60(103)78-16-8-10-41(78)58(101)66-22-45(86)71-36(19-28(3)4)61(104)79-17-9-11-42(79)59(102)77-38(24-81)55(98)69-30(6)50(93)67-31(7)51(94)75-39(25-82)57(100)76-40(26-83)56(99)72-34(13-15-46(87)88)53(96)73-35(20-47(89)90)54(97)68-29(5)49(92)65-21-44(85)70-33(12-14-43(63)84)52(95)74-37(23-80)48(64)91/h27-42,80-83H,8-26,62H2,1-7H3,(H2,63,84)(H2,64,91)(H,65,92)(H,66,101)(H,67,93)(H,68,97)(H,69,98)(H,70,85)(H,71,86)(H,72,99)(H,73,96)(H,74,95)(H,75,94)(H,76,100)(H,77,102)(H,87,88)(H,89,90)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNOHLGJTBBOLL-FBZPBABGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100N18O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc-Based Synthesis Strategy

GMAP 44-59 is synthesized via Fmoc (fluorenylmethyloxycarbonyl) chemistry, a standard protocol for peptides under 50 residues. The stepwise assembly begins with a Rink amide resin to ensure C-terminal amidation, critical for bioactivity. Each amino acid is coupled sequentially using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as activators, with DIEA (N,N-diisopropylethylamine) as the base. Deprotection of the Fmoc group at each step is achieved with 20% piperidine in DMF (N,N-dimethylformamide).

Resin and Side-Chain Protection

The Rink amide resin (loading capacity: 0.4–0.7 mmol/g) provides a stable amide linkage upon cleavage. Side-chain protecting groups include:

  • Ser/Thr : tert-butyl (tBu)

  • Glu/Asp : OtBu (tert-butoxy)

  • Arg : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

  • Lys : Boc (tert-butyloxycarbonyl)

These groups prevent undesired side reactions during elongation.

Sequence-Specific Challenges and Optimization

Aggregation-Prone Regions

The GMAP 44-59 sequence contains three proline residues (positions 2, 5, and 14) and multiple serine residues (positions 6, 9, 10, 16), creating potential aggregation points during synthesis. To mitigate this, the following strategies are employed:

  • Elevated Temperature Synthesis : Conducting couplings at 50°C reduces secondary structure formation.

  • Pseudoproline Dipeptides : Incorporating Ser-Ser pseudoproline derivatives at positions 9–10 minimizes β-sheet aggregation.

Coupling Efficiency Monitoring

Kaiser tests (ninhydrin assay) are performed after each coupling to detect free amines. Inefficient couplings (e.g., at sterically hindered residues like Leu-1 and Leu-4) are repeated with 1-hydroxybenzotriazole (HOBt) as an additive to enhance activation.

Cleavage and Global Deprotection

TFA-Mediated Cleavage

The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (TIS, 2.5%) for 2–3 hours. This simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (tBu, OtBu).

Precipitation and Washing

Crude peptide is precipitated in cold diethyl ether, centrifuged, and washed repeatedly to remove residual TFA. Lyophilization yields a white powder with an average crude yield of 65–75%.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Purification is performed on a C18 column (5 µm, 250 × 20 mm) with a gradient of 10–40% acetonitrile in 0.1% TFA over 60 minutes. GMAP 44-59 elutes at ~28 minutes under these conditions.

Table 1: HPLC Purification Parameters

ParameterValue
ColumnC18, 5 µm, 250 mm
Flow Rate7 mL/min
DetectionUV 214 nm
Purity Post-HPLC≥95%

Mass Spectrometry (MS)

MALDI-TOF MS confirms the molecular weight (observed: 1485.6 Da; theoretical: 1485.58 Da). Discrepancies >0.02 Da necessitate re-purification.

Structural Confirmation and Functional Assays

Circular Dichroism (CD) Spectroscopy

CD spectra in phosphate buffer (pH 7.4) reveal a random coil conformation with minor α-helical content at residues 1–5, consistent with galanin family peptides.

Receptor Binding Assays

Though GMAP 44-59 lacks direct receptor affinity, its anti-edema activity is tested in murine models via subcutaneous injection (1–10 nmol/kg), showing 40% reduction in vascular permeability.

Scalability and Industrial Considerations

Cost-Efficiency Analysis

  • Resin Cost : Rink amide resin accounts for 60% of raw material costs. Switching to Wang resin (for free acid) reduces expenses but eliminates C-terminal amidation.

  • Yield Optimization : Microwave-assisted SPPS improves coupling efficiency to 98%, reducing cycle time by 30% .

Chemical Reactions Analysis

Types of Reactions

Galanin Message Associated Peptide (44-59) amide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, affecting the peptide’s stability and activity.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups, altering its conformation.

    Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Galanin Message Associated Peptide (44-59) amide has several scientific research applications:

Mechanism of Action

The mechanism of action of Galanin Message Associated Peptide (44-59) amide involves its interaction with galanin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding to these receptors, the peptide can modulate various intracellular signaling pathways, leading to inhibition of neurotransmitter release, regulation of hormone secretion, and modulation of immune responses .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares GMAP (44-59) amide with structurally related peptides:

Compound Molecular Formula Molecular Weight Sequence Length Key Structural Features
GMAP (44-59) amide C₆₁H₁₀₀N₁₈O₂₅ 1485.58 16 residues Amidated C-terminus; divergent C-terminal sequence
Galanin (1-41) amide C₂₀₆H₃₂₆N₅₆O₆₄S 4643.3 41 residues Includes full galanin sequence (1-29/30) and partial GMAP
Galantide C₁₀₄H₁₅₁N₂₅O₂₆S 2199.58 26 residues Chimeric peptide (galanin 1-13 + substance P 5-11) with dual receptor affinity
Gastric Inhibitory Peptide (GIP) C₂₂₆H₃₃₈N₆₀O₆₆S 4983.64 42 residues Structurally unrelated to galanin; involved in glucose homeostasis

Key Observations :

  • GMAP (44-59) amide is smaller and lacks the conserved N-terminal galanin motif critical for GalR binding .
  • Galantide combines galanin and substance P sequences, enabling antagonism of GalR1 and GalR2 (Ki: 1.82 nM and 5.1 nM, respectively) .
Functional and Pharmacological Comparisons
Compound Receptor Targets Biological Functions Research Applications
GMAP (44-59) amide Not well-defined Antimicrobial (anti-Candida); spinal nociception Study of innate immunity, pain pathways
Galanin (1-13)-Neuropeptide Y GalR1, GalR2, NPY receptors Appetite regulation; anxiolytic effects Neurobehavioral and metabolic studies
M40 (GalR antagonist) GalR1/GalR2 Inhibits galanin-mediated neurotransmission Tool for studying epilepsy, depression
Galanin (full-length) GalR1-3 Neuroprotection; modulates serotonin/dopamine release Alzheimer’s disease, pain models

Key Findings :

  • GMAP (44-59) amide lacks direct receptor binding to GalR1-3 but exhibits unique antimicrobial properties, suppressing C. albicans growth and hyphal transition .
  • Galantide and M40 are pharmacological tools for dissecting GalR subtype roles, whereas GMAP’s mechanisms remain less understood .
  • Galanin (1-41) amide may serve as a precursor reservoir, releasing bioactive fragments under specific physiological conditions .
Clinical and Preclinical Relevance
  • Galantide : Used experimentally to block galanin’s pro-convulsant effects in epilepsy models .

Biological Activity

Galanin Message Associated Peptide (GMAP) is a neuropeptide derived from the larger galanin precursor, playing significant roles in various biological processes. The specific fragment GMAP (44-59) amide has garnered attention for its diverse biological activities, particularly in neurobiology and immunology. This article explores the biological activity of GMAP (44-59) amide, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

Structural Characteristics

GMAP (44-59) amide is a 16-amino-acid peptide with the following sequence:

One Letter Code LPGLPSAASSEDAGQS-NH2
Three Letter Code Leu-Pro-Gly-Leu-Pro-Ser-Ala-Ala-Ser-Ser-Glu-Asp-Ala-Gly-Gln-Ser-NH2
Calculated Molecular Weight 1485.58 Da
Molecular Formula C61H90N16O14S

This peptide is characterized by its C-terminal amidation, which enhances its stability and biological activity compared to non-amidated forms .

GMAP (44-59) amide primarily exerts its effects through interaction with G-protein-coupled receptors (GPCRs), specifically galanin receptors (GalR1, GalR2, and GalR3). Upon binding to these receptors, GMAP modulates various intracellular signaling pathways, influencing neurotransmitter release and hormone secretion. The peptide is known to inhibit adenylate cyclase activity and regulate ion channels, leading to hyperpolarization of neurons .

1. Neurotransmission Modulation

GMAP has been shown to modulate neurotransmitter release in the central nervous system. It inhibits the release of glutamate and other neurotransmitters, which may have implications for conditions such as epilepsy and chronic pain .

2. Immune Response

Recent studies have identified GMAP as a component of the innate immune system. It exhibits antimicrobial activity against Candida albicans, inhibiting its growth and preventing the transition from budded to hyphal forms. This suggests a potential role for GMAP in protecting against fungal infections .

3. Growth Inhibition

GMAP (44-59) amide has been linked to growth inhibition in various cell types. For instance, it was found to suppress the growth of keratinocytes when exposed to lipopolysaccharides, indicating a regulatory role in skin responses to inflammation .

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that GMAP (44-59) amide significantly reduced the growth of C. albicans at concentrations as low as 12 μg/ml. This antimicrobial effect was not observed with other tested peptides, highlighting GMAP's unique properties as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

Research indicated that GMAP could protect neurons from excitotoxic damage by inhibiting excessive glutamate release during pathological conditions such as stroke or neurodegenerative diseases . The neuroprotective properties are attributed to its ability to modulate ion channel activity and neurotransmitter dynamics.

Summary of Biological Activities

Activity Effect Reference
Neurotransmission ModulationInhibits glutamate release; potential in epilepsy treatment
Antimicrobial ActivityInhibits growth of C. albicans
Growth InhibitionSuppresses keratinocyte proliferation
NeuroprotectionProtects neurons from excitotoxicity

Q & A

Q. What is the structural composition of Galanin Message Associated Peptide (44-59) amide, and how does its amidation influence experimental outcomes?

Answer: this compound (GMAP 44-59) is a 16-amino acid fragment derived from the C-terminal region of preprogalanin. Its molecular formula is C₆₁H₁₀₀N₁₈O₂₅ (molecular weight: 1485.58 Da) . The C-terminal amidation enhances proteolytic stability, critical for maintaining bioactivity in in vivo assays. Structural validation requires reverse-phase HPLC (≥95% purity) and mass spectrometry to confirm molecular integrity. Amidation also reduces solubility challenges in aqueous buffers, necessitating reconstitution in sterile water or mild acidic solutions (e.g., 0.1% acetic acid) .

Q. What methodologies are recommended for synthesizing and characterizing GMAP (44-59) amide with high reproducibility?

Answer:

  • Synthesis: Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, cleave the peptide from resin using trifluoroacetic acid (TFA) and precipitate in cold ether .
  • Purification: Employ preparative HPLC with a C18 column and gradient elution (e.g., 10–60% acetonitrile in 0.1% TFA). Batch-to-batch consistency requires MS analysis (to confirm mass) and HPLC purity checks (≥95%) .
  • Quality Control: For sensitive assays (e.g., receptor binding), request peptide content analysis to adjust for salt or solvent variations .

Q. How should researchers design in vitro binding assays to assess GMAP (44-59) amide’s interaction with galanin receptors?

Answer:

  • Receptor Subtypes: Target GalR1, GalR2, or GalR3 receptors. Use transfected cell lines (e.g., HEK-293) expressing human or rodent receptors to account for species-specific binding differences .
  • Assay Design:
    • Radioligand Competition: Incubate GMAP (44-59) amide with ¹²⁵I-labeled galanin and measure displacement using scintillation counting.
    • Calcium Flux Assays: For GalR2 (Gq-coupled), monitor intracellular Ca²⁺ changes via fluorescent dyes (e.g., Fluo-4) .
  • Data Normalization: Include galanin (full-length) as a positive control to benchmark potency .

Advanced Research Questions

Q. How can conflicting reports on GMAP (44-59) amide’s role in neuroprotection versus neurodegeneration be resolved?

Answer: Discrepancies may arise from species-specific sequence variations (e.g., 97% homology in rodents vs. 80% in primates) . To address this:

  • Cross-Species Validation: Compare GMAP (44-59) effects in transgenic models expressing humanized galanin receptors.
  • Disease Context: In Alzheimer’s models, combine immunohistochemistry (to localize GMAP in cholinergic neurons) with behavioral assays (e.g., Morris water maze) to correlate peptide distribution with cognitive outcomes .
  • Dose-Response Analysis: Use sub-nanomolar to micromolar ranges to identify biphasic effects (e.g., neuroprotection at low doses vs. excitotoxicity at high doses) .

Q. What strategies optimize the detection of GMAP (44-59) amide in biological fluids with low abundance?

Answer:

  • Sample Preparation: Acidify plasma or CSF with 0.1% TFA to stabilize the peptide, followed by solid-phase extraction (C18 cartridges) .
  • Quantification: Use LC-MS/MS with a stable isotope-labeled internal standard (e.g., [¹³C₆]-GMAP 44-59) to correct for matrix effects. Optimize ionization via electrospray ionization (ESI) in positive mode .
  • Limit of Detection (LOD): Achieve sub-picomolar sensitivity by reducing background noise with immunodepletion of high-abundance proteins (e.g., albumin) .

Q. How can researchers reconcile contradictory data on GMAP (44-59) amide’s role in feeding behavior versus stress responses?

Answer:

  • Contextual Dosing: Administer GMAP (44-59) via intracerebroventricular (ICV) vs. peripheral routes to distinguish central vs. peripheral effects .
  • Temporal Analysis: Monitor acute (1–2 hours post-injection) vs. chronic (7-day infusion) effects on feeding and corticosterone levels .
  • Receptor Profiling: Use GalR2 knockout mice to isolate receptor-specific pathways. Pair with c-Fos immunohistochemistry to map neuronal activation in hypothalamic nuclei .

Q. What are the critical controls for studying GMAP (44-59) amide’s immunomodulatory effects in neuroinflammation models?

Answer:

  • Negative Controls: Include scrambled-sequence peptides to rule out nonspecific immune activation.
  • Positive Controls: Use lipopolysaccharide (LPS) or IFN-γ to benchmark pro-/anti-inflammatory responses .
  • Cell-Type Specificity: Isolate microglia vs. astrocytes via FACS sorting and measure GMAP (44-59)-induced cytokine secretion (e.g., IL-6, TNF-α) via multiplex ELISA .

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